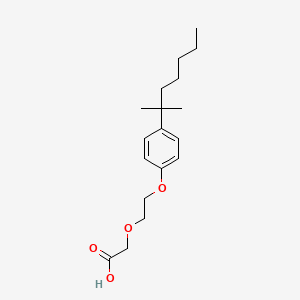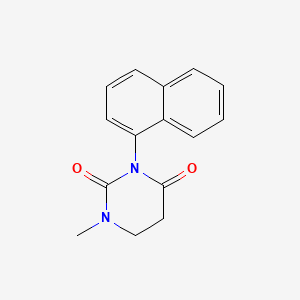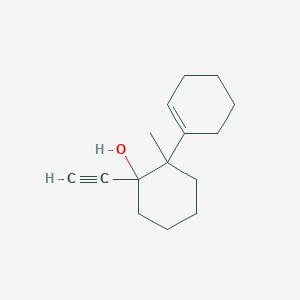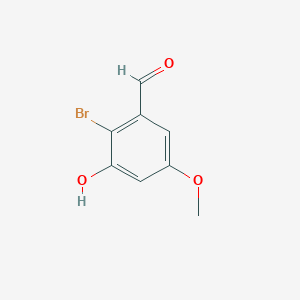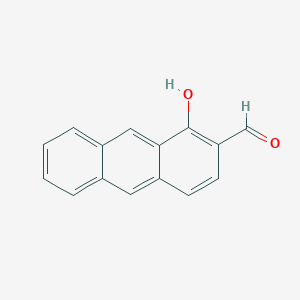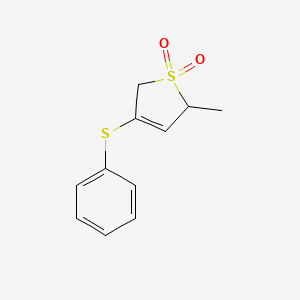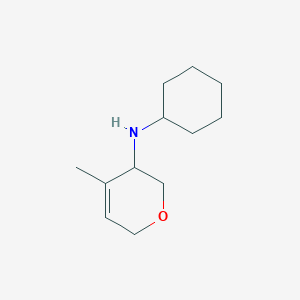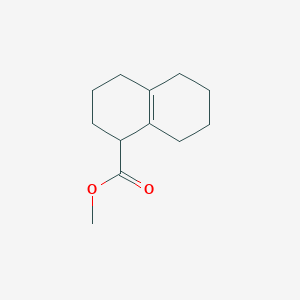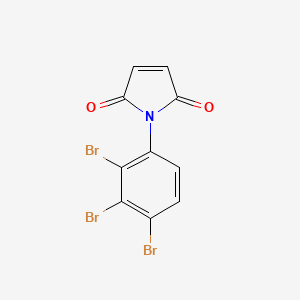
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to a pyrrole-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione typically involves the bromination of phenyl derivatives followed by cyclization to form the pyrrole ring. One common method includes the bromination of phenyl derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting tribromophenyl derivative is then subjected to cyclization with maleic anhydride under acidic conditions to form the pyrrole-2,5-dione structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to modulation of biological processes such as inflammation and cell proliferation.
Comparación Con Compuestos Similares
2,3,4-Tribromophenol: Shares the tribromophenyl moiety but lacks the pyrrole-2,5-dione structure.
2,4-Dibromophenyl 2,3,4-Tribromophenyl Ether: Contains a similar brominated phenyl structure but differs in its ether linkage.
Uniqueness: 1-(2,3,4-Tribromophenyl)-1H-pyrrole-2,5-dione is unique due to its combination of the tribromophenyl group with the pyrrole-2,5-dione moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
106287-34-7 |
|---|---|
Fórmula molecular |
C10H4Br3NO2 |
Peso molecular |
409.86 g/mol |
Nombre IUPAC |
1-(2,3,4-tribromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4Br3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-4H |
Clave InChI |
JVPNJMXUEFEHNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N2C(=O)C=CC2=O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



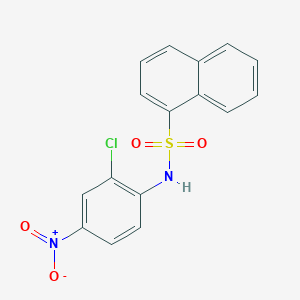
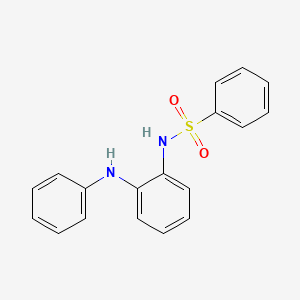
![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)


